

Spectroscopic Profile of 4-Benzoylbiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzoylbiphenyl

Cat. No.: B106861

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Benzoylbiphenyl** (also known as 4-phenylbenzophenone), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presented in a clear and structured format for easy reference and comparison. This document also includes detailed experimental protocols for acquiring such spectra, intended to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for **4-Benzoylbiphenyl** has been compiled from various sources and is presented in the tables below. These tables offer a quantitative summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-Benzoylbiphenyl** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a deuterated chloroform (CDCl₃) solvent.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.88 - 7.82	m	4H	Aromatic Protons
7.72 - 7.66	m	2H	Aromatic Protons
7.63 - 7.57	m	1H	Aromatic Protons
7.52 - 7.38	m	7H	Aromatic Protons

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the different carbon environments within the **4-Benzoylbiphenyl** structure. The data was acquired in a deuterated chloroform (CDCl_3) solvent.

Chemical Shift (δ) ppm	Assignment
196.5	C=O (Ketone)
145.7	Aromatic C
140.0	Aromatic C
137.9	Aromatic C
135.8	Aromatic C
132.5	Aromatic CH
130.6	Aromatic CH
130.1	Aromatic CH
129.0	Aromatic CH
128.4	Aromatic CH
127.3	Aromatic CH
127.0	Aromatic CH

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Benzoylbiphenyl** highlights the characteristic vibrational frequencies of its functional groups. As a diaryl ketone, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~1655	Strong	C=O Stretch (Ketone)
~1600, ~1580, ~1480	Medium-Strong	Aromatic C=C Bending
~1280	Medium	C-C Stretch
~900-680	Strong	Aromatic C-H Bending (Out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **4-Benzoylbiphenyl** in a suitable solvent like ethanol or cyclohexane is characterized by strong absorptions in the ultraviolet region, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic rings and the carbonyl group.

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~260	High	$\pi \rightarrow \pi$
~335	Low	$n \rightarrow \pi$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:

- Weigh approximately 10-20 mg of **4-Benzoylbiphenyl** for ^1H NMR, or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Identify the chemical shifts of the peaks in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-Benzoylbiphenyl** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the wavenumbers of the major absorption bands.

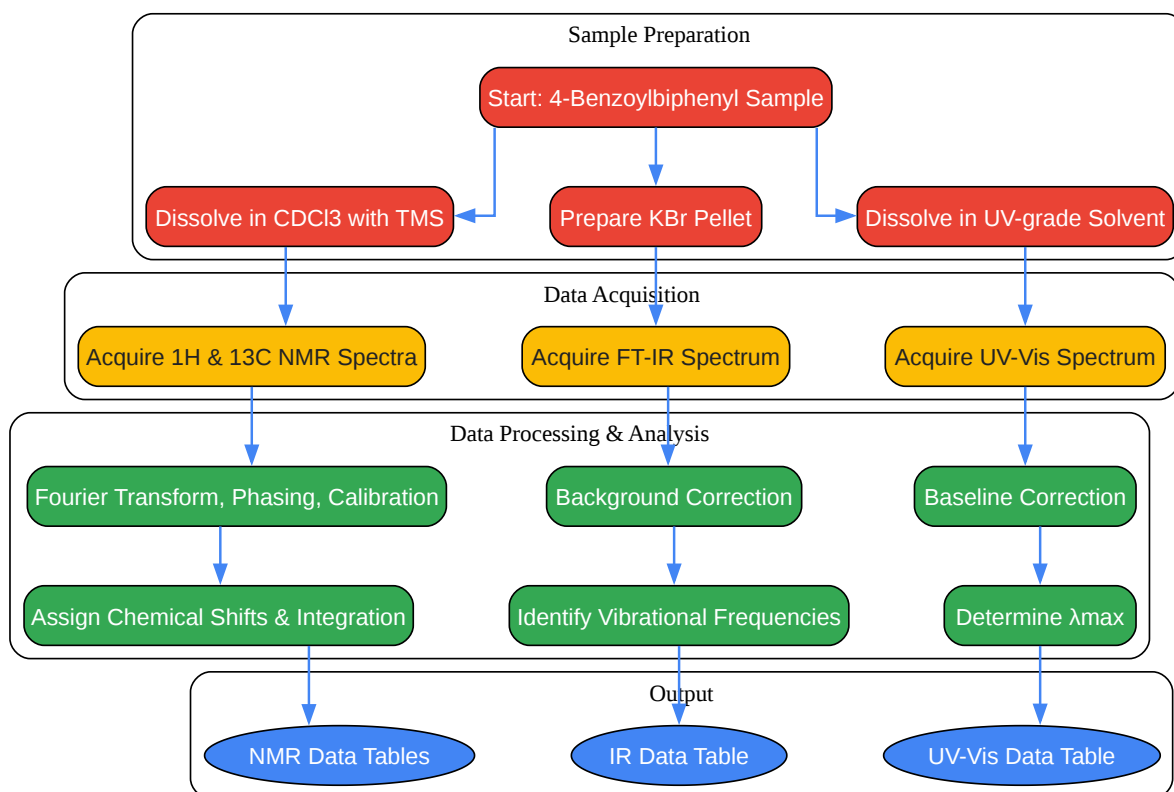
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-Benzoylbiphenyl** of a known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane).
 - From the stock solution, prepare a dilute solution of a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
 - Replace the reference cuvette with a cuvette containing the sample solution.

- Scan the sample over the desired wavelength range (e.g., 200-400 nm).
- Data Processing:
 - The spectrophotometer software will subtract the baseline from the sample spectrum to provide the absorbance spectrum of the compound.
 - Identify the wavelength of maximum absorbance (λ_{max}) for each electronic transition.

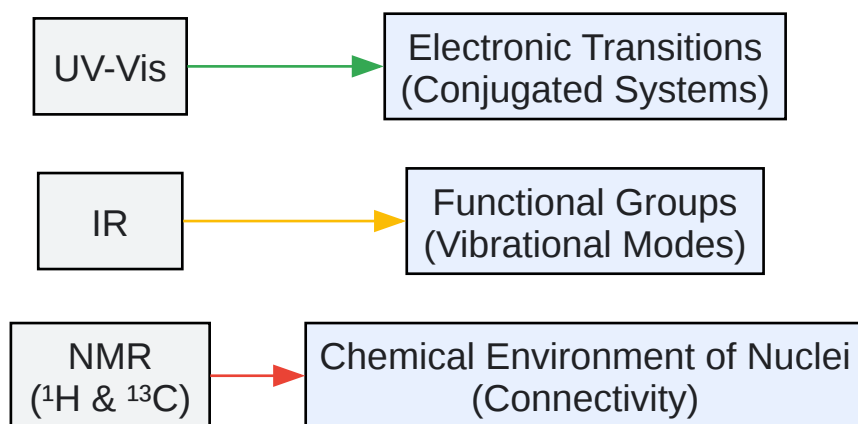
Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams have been generated using the DOT language.



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Caption: Workflow for the spectroscopic analysis of **4-Benzoylbiphenyl**.



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Caption: Relationship between spectroscopic techniques and the molecular information they provide.

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